molecular formula C19H14N4O B5153373 4-(4-Phenylphenoxy)-6-pyrazol-1-ylpyrimidine CAS No. 5339-66-2

4-(4-Phenylphenoxy)-6-pyrazol-1-ylpyrimidine

Cat. No.: B5153373
CAS No.: 5339-66-2
M. Wt: 314.3 g/mol
InChI Key: SJKNOZWDQQVNJI-UHFFFAOYSA-N
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Description

4-(4-Phenylphenoxy)-6-pyrazol-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a phenylphenoxy group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylphenoxy)-6-pyrazol-1-ylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenylphenoxy Group: The phenylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a halogenated pyrimidine with a phenol derivative in the presence of a base.

    Formation of the Pyrazolyl Group: The pyrazolyl group can be introduced through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylphenoxy)-6-pyrazol-1-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(4-Phenylphenoxy)-6-pyrazol-1-ylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(4-Phenylphenoxy)-6-pyrazol-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-6-pyrazol-1-ylpyrimidine: Lacks the phenylphenoxy group, which may result in different biological activity and electronic properties.

    4-(4-Methylphenoxy)-6-pyrazol-1-ylpyrimidine: Contains a methyl group instead of a phenyl group, affecting its steric and electronic characteristics.

Uniqueness

4-(4-Phenylphenoxy)-6-pyrazol-1-ylpyrimidine is unique due to the presence of both the phenylphenoxy and pyrazolyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-phenylphenoxy)-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c1-2-5-15(6-3-1)16-7-9-17(10-8-16)24-19-13-18(20-14-21-19)23-12-4-11-22-23/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKNOZWDQQVNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385695
Record name 4-(4-phenylphenoxy)-6-pyrazol-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-66-2
Record name 4-(4-phenylphenoxy)-6-pyrazol-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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